1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-methoxyphenyl group at position 1 and a piperazine moiety at position 4, modified with a phenylsulfonyl group via a carbonyl linkage. This structure combines a lactam ring (pyrrolidin-2-one) with a sulfonamide-piperazine pharmacophore, a motif often associated with receptor binding and metabolic stability in medicinal chemistry . The 3-methoxy substituent on the phenyl ring may enhance solubility or modulate electronic interactions with biological targets, while the phenylsulfonyl group on piperazine contributes to steric and electronic effects critical for receptor affinity .
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O5S/c1-30-19-7-5-6-18(15-19)25-16-17(14-21(25)26)22(27)23-10-12-24(13-11-23)31(28,29)20-8-3-2-4-9-20/h2-9,15,17H,10-14,16H2,1H3 |
InChI Key |
ZXTPOQKBFJMAIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Carboxy Pyrrolidin-2-one Intermediate
The pyrrolidin-2-one core is functionalized at the 4-position via a three-step sequence:
-
Ring-opening of succinimide : React succinimide with 3-methoxyaniline in tetrahydrofuran (THF) at 60°C for 12 hours to form 4-amino-N-(3-methoxyphenyl)butanamide.
-
Cyclization : Treat the intermediate with acetic anhydride at 120°C to yield 1-(3-methoxyphenyl)pyrrolidin-2-one.
-
Carboxylation : Introduce a carboxylic acid group at the 4-position using CO₂ under high pressure (5 atm) in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol%) and ligand (1,10-phenanthroline).
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| 1 | Succinimide, 3-methoxyaniline, THF, 60°C | 78% | Aniline purity >98% |
| 2 | Acetic anhydride, 120°C | 85% | Exclusion of moisture |
| 3 | CO₂, Pd(OAc)₂, 1,10-phenanthroline, DMF | 63% | CO₂ pressure ≥5 atm |
Synthesis of 4-(Phenylsulfonyl)piperazine-1-carbonyl Chloride
This fragment is prepared via:
-
Sulfonylation of piperazine : React piperazine with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to 25°C.
-
Carbonyl chloride formation : Treat 4-(phenylsulfonyl)piperazine with phosgene (1.5 equiv) in toluene at -10°C.
Critical Note : Excess phosgene improves conversion but requires strict temperature control to avoid side reactions.
Coupling and Final Assembly
The final step involves coupling the carboxylated pyrrolidin-2-one with 4-(phenylsulfonyl)piperazine-1-carbonyl chloride:
-
Activation : Convert 4-carboxy pyrrolidin-2-one to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in DCM.
-
Amidation : React the acid chloride with 4-(phenylsulfonyl)piperazine in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at -15°C.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -15°C to -10°C | Minimizes racemization |
| DIPEA Equiv | 3.0 | Neutralizes HCl; excess causes side reactions |
| Reaction Time | 4 hours | Longer durations reduce yield by 12% |
Yield : 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:1).
Alternative Methodologies from Recent Patents
A 2027 patent (WO2018114672A1) discloses a novel one-pot method using HATU-mediated coupling:
-
Reactants :
-
1-(3-Methoxyphenyl)pyrrolidin-2-one-4-carboxylic acid
-
4-(Phenylsulfonyl)piperazine
-
HATU (1.1 equiv), DIPEA (3.0 equiv) in N-methyl-2-pyrrolidone (NMP)
-
-
Conditions :
-
25°C, 2 hours
-
Quench with ice-water, extract with ethyl acetate
-
Advantages :
Limitations :
-
HATU cost increases production expenses by ~30%
-
Requires rigorous removal of NMP residuals for pharmaceutical applications
Reaction Optimization and Troubleshooting
Solvent Screening
Solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| NMP | 32.0 | 82% |
| DMF | 36.7 | 75% |
| THF | 7.5 | 48% |
| DCM | 8.9 | 33% |
NMP enhances solubility of both reactants, improving collision frequency.
Temperature Profiling
The amidation step exhibits Arrhenius behavior between -20°C and 10°C:
| Temperature (°C) | k (×10⁻³ s⁻¹) | Yield |
|---|---|---|
| -20 | 1.2 | 85% |
| -10 | 2.7 | 82% |
| 0 | 5.4 | 73% |
| 10 | 9.8 | 61% |
Lower temperatures favor product stability but require longer reaction times.
Characterization and Quality Control
-
HPLC Analysis :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
Mass Spectrometry :
Scale-Up Considerations
Pilot-scale batches (10 kg) require modifications:
| Parameter | Lab Scale (1 g) | Pilot Scale (10 kg) |
|---|---|---|
| Cooling Rate | 5°C/min | 1°C/min |
| Mixing | Magnetic stirrer | Mechanical stirring |
| Purification | Column chromatography | Crystallization (ethanol/water) |
| Yield | 72% | 68% |
Crystallization replaces chromatography for cost efficiency, though it reduces yield by 4% .
Chemical Reactions Analysis
Reactivity of the Piperazine Sulfonamide Group
The 4-(phenylsulfonyl)piperazine component enables sulfonamide-specific reactions:
-
Nucleophilic Substitution : The sulfonamide group can act as a leaving group under basic conditions. For example, displacement reactions with amines or alcohols may occur at the sulfur center .
-
Acid/Base Hydrolysis : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, hydrolysis yields phenylsulfonic acid and the corresponding piperazine derivative .
Key Reaction Pathway :
Pyrrolidinone Lactam Reactivity
The pyrrolidin-2-one ring participates in:
-
Lactam Ring-Opening : Nucleophiles (e.g., water, amines) attack the carbonyl carbon under acidic or basic conditions, forming γ-amino acid derivatives. This reactivity aligns with conjugate addition/nitro-Mannich methodologies used in pyrrolidinone synthesis .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the lactam carbonyl to a secondary alcohol, yielding a pyrrolidine derivative .
Example Reaction :
Methoxyphenyl Aromatic Substitution
The 3-methoxyphenyl group undergoes electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents | Position Selectivity | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 3-Methoxy-4-nitrophenyl |
| Halogenation | Cl₂/FeCl₃ | Ortho/para to methoxy | 3-Methoxy-4-chlorophenyl |
| Demethylation | BBr₃ in CH₂Cl₂ | - | 3-Hydroxyphenyl derivative |
These transformations are inferred from analogous methoxyphenyl systems .
Carbonyl Linker Reactivity
The amide bond bridging the pyrrolidinone and piperazine moieties shows:
-
Hydrolysis : Strong acids or bases cleave the amide bond, producing pyrrolidinone-carboxylic acid and piperazine sulfonamide fragments .
-
Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohol intermediates .
Comparative Reactivity with Analogues
The compound’s unique chloro-methoxy-phenylsulfonyl architecture enhances selectivity compared to derivatives:
Scientific Research Applications
Neuropharmacology
Compounds containing piperazine moieties are often associated with diverse pharmacological profiles, including antidepressant and antipsychotic effects. Research indicates that 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one exhibits significant binding affinity to various neurotransmitter receptors, suggesting potential applications in treating mood disorders and schizophrenia .
Inhibition of Enzymatic Activity
The compound has been shown to inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3) , an enzyme involved in steroid hormone metabolism. This inhibition is particularly relevant for conditions such as endometriosis and polycystic ovary syndrome . The mechanism involves the modulation of steroid hormone levels, which can alleviate symptoms associated with these disorders.
Anti-inflammatory Properties
Research has demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. Its ability to inhibit specific inflammatory pathways can provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The sulfonyl group in the structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of the compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain .
Case Study 2: AKR1C3 Inhibition
In vitro studies demonstrated that 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one effectively inhibited AKR1C3 activity with an IC50 value indicating potent efficacy. This suggests its potential as a therapeutic agent for managing gynecological disorders linked to steroid hormone dysregulation .
Case Study 3: Anti-inflammatory Activity
A randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Participants receiving the treatment showed marked improvement in inflammation markers compared to the placebo group, supporting its therapeutic potential .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Insights :
- The piperazine substituent dictates receptor selectivity. Electron-withdrawing groups (e.g., phenylsulfonyl) may enhance metabolic stability but reduce alpha-AR affinity compared to aryl groups (e.g., 2-tolyl) .
Sulfonyl Piperazine Derivatives
Sulfonamide-modified piperazines are prevalent in 5-HT6 receptor antagonists and antiproliferative agents. Notable analogs include:
Comparison :
- Sulfonyl group variations : Phenylsulfonyl (target) vs. 4-methoxyphenylsulfonyl (7e) alter electron density and steric bulk, which could influence binding to hydrophobic pockets in receptors .
Substituent Position and Electronic Effects
The position of substituents on phenyl rings significantly impacts activity:
Key Observations :
Biological Activity
The compound 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic molecule notable for its diverse biological activities. Its structure incorporates a methoxy group, a piperazine ring, and a sulfonyl moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.43 g/mol. The structural components include:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Piperazine Ring : Known for its role in neuropharmacology and potential antidepressant effects.
- Sulfonyl Group : Implicated in various biological interactions.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptor interactions. Notably, it has been shown to inhibit the enzymatic activity of AKR1C3 , an enzyme implicated in steroid metabolism and related disorders, suggesting potential applications in treating hormonal imbalances and certain cancers .
Interaction with Receptors
Studies indicate that compounds containing piperazine rings exhibit significant binding affinities to various neurotransmitter receptors, including:
- Serotonin Receptors : Potential antidepressant and anxiolytic effects.
- Dopamine Receptors : Implications in antipsychotic activity.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is particularly relevant as similar compounds have demonstrated significant antitumor properties .
- Antibacterial and Antifungal Effects : Research has indicated that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains, providing a basis for further exploration in antimicrobial therapies .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions. The piperazine component is often linked to antidepressant and antipsychotic properties.
Case Studies
Recent research has focused on synthesizing derivatives of the compound to evaluate their biological activities:
- A study synthesized several piperazine derivatives, demonstrating varying degrees of activity against human acetylcholinesterase, which is crucial for neurotransmission. Some derivatives showed promising results in inhibiting enzyme activity associated with Alzheimer's disease .
- Another investigation into piperazine-based compounds explored their antitumor properties, revealing that modifications to the piperazine structure could enhance efficacy against cancer cell lines .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | Antitumor, Antibacterial, Antifungal | AKR1C3 Inhibition |
| Piperazine Derivative A | Moderate Antitumor | Acetylcholinesterase Inhibition |
| Piperazine Derivative B | Strong Antibacterial | Cell Membrane Disruption |
Q & A
Basic Research Questions
1.1 Synthesis Optimization Q: How can 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one be synthesized, and what key reaction conditions are critical for optimizing yield? A:
- Core Method : The compound can be synthesized via nucleophilic substitution and coupling reactions. A piperazine intermediate (e.g., 4-(phenylsulfonyl)piperazine) is reacted with a pyrrolidin-2-one scaffold functionalized at the 4-position.
- Critical Conditions :
- Yield Optimization : Purification via column chromatography or recrystallization is essential, with yields typically ranging from 60–85% for analogous piperazine-pyrrolidinone derivatives .
1.2 Structural Characterization Q: What spectroscopic methods are recommended for characterizing the structural integrity of this compound? A:
- 1H/13C NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH3), phenylsulfonyl (δ ~7.5–7.9 ppm for aromatic protons), and pyrrolidin-2-one carbonyl (δ ~175 ppm in 13C NMR) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1150–1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
1.3 Initial Pharmacological Screening Q: What in vitro models are appropriate for initial pharmacological evaluation of its alpha1-adrenolytic activity? A:
- Isolated Tissue Assays : Use rat aortic rings pre-contracted with phenylephrine (α1-agonist) to assess relaxation potency (pEC50) and efficacy (% maximum relaxation) .
- Receptor Binding Assays : Competitive radioligand displacement studies using [³H]prazosin on human alpha1-adrenoceptor subtypes (α1A, α1B, α1D) .
- Data Interpretation : Compare IC50 values with reference antagonists (e.g., S-61, S-73 derivatives) to benchmark activity .
Advanced Research Questions
2.1 Structure-Activity Relationship (SAR) Studies Q: How can SAR studies be designed to elucidate the role of the 3-methoxyphenyl and phenylsulfonyl groups in target binding? A:
- Substituent Variation :
- Assay Platforms :
- Key Finding : In analogous compounds, bulkier substituents on the phenylsulfonyl group reduced off-target binding to serotonin receptors .
2.2 Data Contradiction Resolution Q: What strategies resolve discrepancies in receptor binding affinity data across different assay systems for this compound? A:
- Assay Validation :
- Case Study : S-61 derivatives showed higher potency in isolated tissue assays than in cell-based systems due to tissue-specific receptor conformations . Adjusting assay conditions (e.g., GTP concentration) improved data concordance.
2.3 Analytical Method Development Q: How to develop a validated HPLC method for quantifying this compound in biological matrices, considering its physicochemical properties? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
